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Abstract

Itraconazole, a triazole antifungal agent, has garnered significant attention for its potent off-
target anticancer activities. Beyond its established role in inhibiting fungal lanosterol 14a-
demethylase, itraconazole exhibits a remarkable capacity to modulate critical cellular
processes implicated in cancer progression, including signaling pathways, angiogenesis, and
cell survival. This in-depth technical guide provides a comprehensive overview of the in vitro
investigation of itraconazole's off-target effects. It summarizes key quantitative data, details
experimental protocols for essential assays, and visualizes the complex signaling networks
affected by this repurposed drug. This document is intended to serve as a valuable resource for
researchers and drug development professionals exploring the therapeutic potential of
itraconazole in oncology.

Introduction

The repurposing of existing drugs for new therapeutic indications offers a promising and
accelerated route for cancer therapy development. Itraconazole, a widely used antifungal
medication, has emerged as a compelling candidate for drug repurposing due to its well-
documented off-target effects against various cancer types.[1][2] In vitro studies have been
instrumental in elucidating the multifaceted mechanisms by which itraconazole exerts its
anticancer effects. These mechanisms include the inhibition of crucial signaling pathways such
as Hedgehog (Hh), Wnt/B-catenin, and phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian
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target of rapamycin (mTOR), as well as the suppression of angiogenesis and the induction of

apoptosis and autophagy.[3][4][5] This guide provides a detailed examination of these in vitro

off-target effects, offering both a summary of quantitative findings and a practical guide to the

experimental methodologies employed in their investigation.

Off-Target Effects of Itraconazole: Quantitative Data
Summary

The in vitro potency of itraconazole against various cancer-related processes has been

quantified in numerous studies. The following tables summarize the key inhibitory

concentrations (IC50) and other quantitative measures of itraconazole's off-target effects

across different cell lines and experimental conditions.

Table 1: Inhibition of Cellular Proliferation and Viability

. Cancer Treatment o
Cell Line Assay IC50 . Citation(s)
Type Duration
Gastric
SGC-7901 CCK-8 24.83 uM 72 h [6]
Cancer
A375 Melanoma CCK-8 15.71 uM 48 h [3]
SK-MEL-28 Melanoma CCK-8 0.62 uM 48 h [3]
Endothelial Proliferation »
HUVEC ~200 nM Not Specified  [7]
Cells Assay
_ _ _ 588 nM
Endothelial Proliferation »
HUVEC (VEGF- Not Specified  [8]
Cells Assay )
stimulated)
689 nM
Endothelial Proliferation »
HUVEC (bFGF- Not Specified  [8]
Cells Assay )
stimulated)
Table 2: Inhibition of Signaling Pathways
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Pathway Cell Line Assay IC50 | Effect Citation(s)
) Luciferase
Hedgehog Shh-Light2 ~900 nM [9]
Reporter
Hedgehog Ptch-/- MEFs [3-galactosidase ~900 nM 9]
Dose-dependent
_ A375, SK-MEL- _
Wnt/B-catenin ’8 Western Blot 1 in Wnt3A, B- [3]
catenin
Inhibition at ~200
mTOR HUVEC Western Blot M [7]
n
Dose-dependent
A375, SK-MEL- _
MmTOR 08 Western Blot 1 in p-p70S6K, p- [3]
4E-BP1
Table 3: Induction of Apoptosis
. Cancer Observati Itraconaz  Treatmen  Citation(s
Cell Line Assay .
Type on ole Conc. tDuration )
_ _ Increased
Gastric Annexin
SGC-7901 early 15 uM 72 h [6]
Cancer V/PI )
apoptosis
Dose-
dependent
A375, Flow ] ) Not
Melanoma increase in N 48 h [10]
A2058 Cytometry ] Specified
apoptotic
cells
_ _ 8.56-fold
Gastric Apoptosis ] )
MKN45 increasein 10 uM 72 h [11]
Cancer Assay )
apoptosis
) ) 15.5-fold
Gastric Apoptosis ] )
AGS increasein 10 uM 72 h [11]
Cancer Assay )
apoptosis
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Key Signaling Pathways Modulated by Itraconazole

Itraconazole's anticancer activity is attributed to its ability to interfere with multiple signaling
cascades that are often dysregulated in cancer.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its
aberrant reactivation in adults is linked to the development and progression of various cancers.
[5] Itraconazole has been identified as a potent antagonist of the Hh pathway.[5][9] It is
believed to act on the essential pathway component Smoothened (Smo), preventing its ciliary
accumulation and subsequent downstream signaling.[9] This inhibition leads to the suppression
of Gli transcription factors, which regulate the expression of genes involved in cell proliferation
and survival.[5][10]
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Itraconazole inhibits the Hedgehog signaling pathway by targeting Smoothened (SMO).
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Whnt/B-catenin Signaling Pathway

The Wnt/B-catenin signaling pathway plays a critical role in cell fate determination, proliferation,
and migration. Its dysregulation is a hallmark of many cancers. In vitro studies have shown that
itraconazole can suppress this pathway by downregulating key components like Wnt3A and 3-
catenin, while upregulating the negative regulator Axin-1.[3][4] This leads to a reduction in the
nuclear translocation of -catenin and subsequent downregulation of its target genes, which
are involved in cell proliferation and survival.[12]
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Itraconazole suppresses Wnt/(3-catenin signaling, affecting key pathway components.
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PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. It
is one of the most frequently activated signaling pathways in human cancer. Itraconazole has
been shown to inhibit mTOR signaling, particularly in endothelial cells, which contributes to its
anti-angiogenic effects.[7] This inhibition is mediated, at least in part, through the targeting of
the voltage-dependent anion channel 1 (VDAC1), leading to the activation of AMP-activated
protein kinase (AMPK), an upstream inhibitor of mTOR.[7] In cancer cells, itraconazole
treatment leads to decreased phosphorylation of key mTORC1 downstream effectors like
p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1).[3]
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Itraconazole inhibits the PI3K/Akt/mTOR pathway, a key regulator of cell growth.
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Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and
metastasis. Itraconazole exhibits potent anti-angiogenic properties by directly targeting
endothelial cells.[1][8] It inhibits endothelial cell proliferation, migration, and tube formation in
response to various angiogenic stimuli, including vascular endothelial growth factor (VEGF)
and basic fibroblast growth factor (bFGF).[8] The anti-angiogenic mechanism of itraconazole
involves the inhibition of MTOR signaling and the disruption of VEGFR2 glycosylation and
trafficking.[7][13]

Other Off-Target Effects
Disruption of Cholesterol Trafficking

Itraconazole has been shown to interfere with intracellular cholesterol trafficking, leading to the
accumulation of cholesterol in late endosomes and lysosomes.[14][15] This disruption of
cholesterol homeostasis is thought to be an upstream event that contributes to the inhibition of
both mTOR and VEGFR2 signaling.[13]

Induction of Autophagy

Autophagy is a cellular degradation process that can either promote cell survival or cell death
depending on the context. In several cancer cell lines, itraconazole has been shown to induce
autophagic cell death.[10] This is often linked to the inhibition of the Hedgehog or
PISK/Akt/mTOR pathways.[10] The induction of autophagy is characterized by the conversion
of LC3-I to LC3-II and the formation of autophagosomes.[10]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to investigate
the off-target effects of itraconazole.

Cell Viability and Proliferation Assays

Seed Cells in | Allow Cells w | Treatwith | (il w | Add Assay w | Measure »| Analyze Data
96-well Plate "1 toAdhere " 1traconazole = "1 Reagent > signal | (Calculate IC50)
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A generalized workflow for cell-based in vitro assays.

6.1.1. MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-
dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

o Materials:

o 96-well plates

o Cancer cell lines of interest

o Complete culture medium

o lItraconazole stock solution (dissolved in DMSO)

o MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

o Solubilization solution (e.g., DMSO or 0.01 M HCI in 10% SDS)

o Microplate reader

e Protocol:

o Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 pL of complete
medium and incubate overnight.

o Prepare serial dilutions of itraconazole in complete medium.

o Remove the medium from the wells and add 100 pL of the itraconazole dilutions. Include a
vehicle control (DMSO) and a no-treatment control.

o Incubate the plate for the desired time period (e.qg., 24, 48, 72 hours).

o Add 10 pL of MTT solution to each well and incubate for 4 hours at 37°C.
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o Remove the medium and add 100 pL of solubilization solution to each well to dissolve the
formazan crystals.

o Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the control and determine the IC50
value.

6.1.2. Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies.
e Materials:

o 6-well plates

Cancer cell lines of interest

o

[¢]

Complete culture medium

Itraconazole stock solution

o

[e]

Crystal violet staining solution (0.5% crystal violet in 25% methanol)
e Protocol:

o Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to
adhere overnight.

o Treat the cells with various concentrations of itraconazole.

o Incubate the plates for 10-14 days, replacing the medium with fresh medium containing
itraconazole every 2-3 days.

o When colonies are visible, wash the wells with PBS, fix the colonies with methanol for 15
minutes, and stain with crystal violet solution for 20 minutes.

o Wash the wells with water and allow them to air dry.
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o Count the number of colonies (typically >50 cells) in each well.

Apoptosis Assay (Annexin V/Propidium lodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,
and necrotic cells.

o Materials:

o

6-well plates

[¢]

Cancer cell lines of interest

[¢]

Complete culture medium

Itraconazole stock solution

[e]

o

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide
(PI), and binding buffer)

(¢]

Flow cytometer

e Protocol:

[e]

Seed cells in 6-well plates and treat with itraconazole for the desired time.

o Harvest both adherent and floating cells and wash them with cold PBS.

o Resuspend the cells in 1X binding buffer at a concentration of 1 x 106 cells/mL.
o Add 5 pL of Annexin V-FITC and 5 pL of PI to 100 uL of the cell suspension.

o Incubate the cells for 15 minutes at room temperature in the dark.

o Add 400 pL of 1X binding buffer to each tube and analyze the cells by flow cytometry
within 1 hour.

Western Blot Analysis
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Western blotting is used to detect and quantify the expression levels of specific proteins
involved in the signaling pathways affected by itraconazole.

e Materials:
o Cell culture dishes
o Cancer cell lines of interest
o Complete culture medium
o Itraconazole stock solution
o RIPA lysis buffer with protease and phosphatase inhibitors
o BCA protein assay kit
o SDS-PAGE gels
o PVDF or nitrocellulose membranes

o Primary antibodies against target proteins (e.g., Glil1, B-catenin, p-p70S6K, LC3) and a
loading control (e.g., B-actin or GAPDH)

o HRP-conjugated secondary antibodies
o Chemiluminescent substrate
o Imaging system

e Protocol:

Seed cells and treat with itraconazole.

o

[¢]

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

[¢]

Denature equal amounts of protein by boiling in Laemmli buffer.

[e]

Separate the proteins by SDS-PAGE and transfer them to a membrane.
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o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
o Incubate the membrane with the primary antibody overnight at 4°C.

o Wash the membrane with TBST and incubate with the HRP-conjugated secondary
antibody for 1 hour at room temperature.

o Wash the membrane again and detect the protein bands using a chemiluminescent
substrate and an imaging system.

o Quantify the band intensities using densitometry software and normalize to the loading
control.

Autophagy Flux Assay (LC3 Turnover)

This assay measures the degradation of LC3-1l in the presence and absence of lysosomal
inhibitors to assess autophagic flux.

e Materials:
o Cell culture dishes
o Cancer cell lines of interest
o Complete culture medium
o Itraconazole stock solution
o Lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine)
o Western blot reagents (as described above)
e Protocol:
o Seed cells and treat with itraconazole.

o In a parallel set of wells, co-treat the cells with itraconazole and a lysosomal inhibitor for
the last 2-4 hours of the treatment period.
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o Lyse the cells and perform Western blot analysis for LC3.

o Compare the levels of LC3-Il in cells treated with itraconazole alone to those co-treated
with the lysosomal inhibitor. An accumulation of LC3-II in the presence of the inhibitor
indicates an increase in autophagic flux.

Conclusion

The in vitro evidence strongly supports the potential of itraconazole as a repurposed anticancer
agent with a unique polypharmacological profile. Its ability to concurrently inhibit multiple, often
interconnected, oncogenic signaling pathways, suppress angiogenesis, and induce
programmed cell death provides a strong rationale for its continued investigation in oncology.
The experimental protocols detailed in this guide offer a robust framework for researchers to
further explore and validate the off-target effects of itraconazole and other repurposed drugs. A
thorough understanding of these in vitro mechanisms is paramount for the rational design of
future preclinical and clinical studies aimed at harnessing the full therapeutic potential of
itraconazole in the fight against cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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